3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester

Description

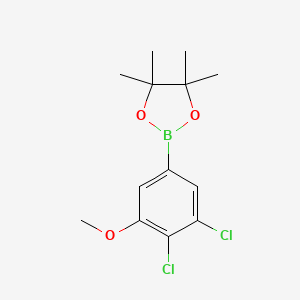

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester (CAS: PN-7038, referenced in ) is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. This structural modification enhances solubility in organic solvents compared to the parent boronic acid, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . The compound features two chlorine substituents at the 3- and 4-positions and a methoxy group at the 5-position on the phenyl ring. These substituents influence its electronic and steric properties, which are critical for reactivity in catalytic transformations .

Properties

IUPAC Name |

2-(3,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXFMIKCTOWEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester (commonly referred to as the compound or pinacol ester) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a boronic ester group that allows it to interact with various biological molecules.

Chemical Structure and Properties

- Molecular Formula : C13H17BCl2O3

- Molecular Weight : 302.99 g/mol

- CAS Number : 1701449

The compound's structure includes two chlorine atoms and a methoxy group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific amino acids in enzymes. This interaction can modulate enzyme activity, influencing various biochemical pathways. The compound may also affect receptor binding, leading to alterations in cellular signaling processes.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The pinacol ester derivative has shown promise in preclinical models by inducing apoptosis in cancer cells through the modulation of apoptosis-related proteins.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain serine proteases, which play roles in inflammation and cancer progression.

- Cell Viability Studies : In vitro studies using various cell lines have demonstrated that the compound exhibits cytotoxic effects at higher concentrations while maintaining cell viability at lower doses. This duality suggests a potential therapeutic window for its use in targeted therapies.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : A study involving breast cancer cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- In Vivo Animal Models : Animal studies have further confirmed the efficacy of this compound in reducing tumor size and improving survival rates when administered alongside conventional chemotherapeutics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar boronic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dichloro-5-methoxyphenylphenylboronic acid | Boronic ester with methoxy and dichloro groups | Anticancer properties; enzyme inhibition |

| 4-Borono-2-methylphenylboronic acid | Simple boronic structure | Moderate enzyme inhibition; less studied |

| Phenylboronic acid | Basic boronic structure | Limited biological activity; primarily used as a reagent |

Scientific Research Applications

Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

- Building Block for Complex Molecules : It serves as a vital building block in synthesizing pharmaceuticals and agrochemicals due to its ability to form stable biaryl linkages.

Medicinal Chemistry

- Drug Development : It is employed in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those targeting cancer and infectious diseases.

Material Science

- Advanced Materials Preparation : The compound is utilized in developing advanced materials, including polymers and electronic materials.

Biological Research

- Enzyme Inhibitors Study : It has applications in studying enzyme inhibitors and other biologically active compounds, contributing to the understanding of various biochemical pathways.

Case Studies

-

Suzuki-Miyaura Coupling in Drug Synthesis

- Researchers have successfully utilized 3,4-dichloro-5-methoxyphenylphenylboronic acid, pinacol ester in the synthesis of novel anti-cancer agents. The compound was coupled with various aryl halides to create biaryl derivatives that exhibited significant cytotoxicity against cancer cell lines.

-

Development of Agrochemicals

- In a study focused on agrochemical development, this boronic acid derivative was used to synthesize new herbicides through efficient carbon-carbon bond formation, demonstrating its versatility in agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Variations and Electronic Effects

The table below compares 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester with analogs differing in substituent type, position, and electronic effects:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents reduce electron density on the boronic ester, accelerating oxidative addition in cross-coupling reactions . For example, the CF₃ group in 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester enhances reactivity with electron-rich aryl halides .

- Solubility Trends: Pinacol esters generally exhibit higher solubility in polar aprotic solvents (e.g., acetone, dioxane) compared to parent boronic acids due to reduced hydrogen bonding . For instance, This compound shows miscibility in acetone even at low temperatures .

- Steric Effects: Bulky substituents (e.g., ethoxy in 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester ) may hinder coupling efficiency with sterically demanding partners .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The target compound’s dichloro and methoxy substituents provide moderate electron-withdrawing and donating effects, respectively, making it versatile for coupling with both electron-rich and electron-poor aryl halides. In contrast, 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester (627525-87-5) reacts preferentially with electron-rich partners due to its strong EWGs .

- Kinetic Stability: highlights that substituents influence reaction kinetics with H₂O₂. For example, 4-nitrophenylboronic acid pinacol ester reacts faster than its parent acid due to improved solubility and stability .

Preparation Methods

General Procedure:

- Starting Material: 3,4-dichloro-5-methoxyphenyl halide (preferably bromide or iodide for higher reactivity).

- Step 1: Metal-halogen exchange using organometallic reagents such as n-butyllithium (n-BuLi) or magnesium in anhydrous conditions, typically at low temperatures (−78°C to 0°C).

- Step 2: Addition of trialkylborate (commonly trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3) ) to the organometallic intermediate, leading to the formation of the boronic ester.

- Step 3: Hydrolysis and pinacol protection, often involving pinacol (2,3-dimethyl-2,3-butanediol), to stabilize the boronic acid as the pinacol ester.

Reaction Conditions & Data:

| Parameter | Details |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |

| Temperature | −78°C to 0°C for metal-halogen exchange |

| Reagents | n-Butyllithium or magnesium, trialkylborates, pinacol |

| Yield | Typically 70-85% for the boronic ester |

Research Findings:

- The use of magnesium metal in a Grignard-type reaction can improve stability and reduce side reactions.

- The addition of polar high-boiling solvents like sulfolane facilitates the process and reduces post-reaction purification losses.

- The process is scalable, with large-scale syntheses documented in patents, such as CN105503926B, which describe batch reactions with controlled addition rates and temperature management to optimize yield and purity.

Directed Ortho-Metalation (DoM) Followed by Borylation

This modern approach allows regioselective functionalization of the aromatic ring, particularly suitable for synthesizing substituted boronic esters with high positional selectivity.

Method Overview:

- Step 1: Treatment of the aromatic precursor with a strong base (e.g., sec-butyllithium ) in the presence of a directing group (methoxy group at 5-position).

- Step 2: Formation of a metalated intermediate at the ortho position.

- Step 3: Quenching with trialkylborates, followed by pinacol esterification.

Reaction Data:

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C to 0°C |

| Reagents | Sec-butyllithium, trialkylborates, pinacol |

| Selectivity | High regioselectivity at ortho position relative to methoxy group |

| Yield | 65-80% |

Research Findings:

- DoM techniques enable selective synthesis of boronic esters at specific positions, crucial for complex molecule assembly.

- The method offers high purity and minimal by-products, as documented in recent reviews and patents.

Palladium-Catalyzed Cross-Coupling

This approach involves coupling halogenated aromatic compounds with diboron reagents under palladium catalysis, providing an efficient route to boronic esters.

Procedure:

- Starting Material: 3,4-dichloro-5-methoxyphenyl halide.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Reagents: Tetraalkoxydiboron (e.g., bis(pinacolato)diboron).

- Conditions: Elevated temperatures (80–120°C), inert atmosphere, in solvents like dioxane or toluene.

Reaction Data:

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Reagent | Bis(pinacolato)diboron |

| Solvent | Toluene or dioxane |

| Temperature | 80–120°C |

| Yield | 70-85% |

Research Findings:

- Cross-coupling provides high regioselectivity and functional group tolerance.

- The method is scalable and widely used in pharmaceutical synthesis.

Iridium/Rhodium-Catalyzed C-H or C-F Bond Borylation

This cutting-edge technique allows direct functionalization of aromatic C-H or C-F bonds, avoiding pre-functionalization steps.

Method Highlights:

- Catalyst: Iridium complexes with bipyridine or phosphine ligands.

- Reagents: Diboron reagents such as bis(pinacolato)diboron.

- Conditions: Mild temperatures (25–80°C), often with additives like silver salts.

Research Findings:

- Enables regioselective borylation at specific positions, including challenging C-F bonds.

- Suitable for late-stage functionalization of complex molecules.

[4+2] Cycloaddition Approach

A more recent synthetic strategy involves cycloaddition reactions to construct boronic esters, though less common for this specific compound.

Summary Table: Preparation Methods of 3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester

Final Remarks

The synthesis of This compound is well-established through classical halogen-metal exchange and modern catalytic methods. The choice of method depends on scale, desired regioselectivity, and available equipment. Recent advances in transition metal catalysis and direct C-H activation continue to improve efficiency, selectivity, and sustainability of the process.

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-5-methoxyphenylphenylboronic acid, pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic esterification. A common approach involves:

- Boronic ester preparation : Reacting the corresponding boronic acid with pinacol under anhydrous conditions, often catalyzed by Pd(dppf)Cl₂ or similar catalysts .

- Coupling conditions : Use of tetrahydrofuran (THF) as a solvent, aqueous potassium phosphate as a base, and inert atmosphere (e.g., nitrogen/argon) to prevent oxidation. Reaction temperatures range from 70–80°C for 3–6 hours .

- Purification : Column chromatography or recrystallization to isolate the product.

Key parameters:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | THF/H₂O | |

| Temperature | 75°C | |

| Reaction Time | 3 hours |

Q. How is this compound characterized to confirm purity and structure?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR to confirm substituent positions and boronic ester integrity .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₂₀BCl₂O₃ expected ~397.05 g/mol) .

Advanced Research Questions

Q. What challenges arise in maintaining stability during storage and reactions?

The compound is sensitive to:

- Moisture : Hydrolysis of the boronic ester group can occur, leading to boronic acid byproducts. Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C .

- Oxygen : Degradation via oxidation is mitigated by handling under inert atmospheres (e.g., glovebox) .

- Light : Prolonged exposure to UV/visible light may cause decomposition; use amber glassware .

Mitigation strategies:

- Pre-dry solvents (e.g., THF over sodium/benzophenone).

- Use freshly prepared solutions for reactions.

Q. How can researchers resolve contradictions in coupling efficiency with electron-deficient aryl halides?

Low yields with deactivated substrates (e.g., nitro groups) often stem from:

- Catalyst limitations : Replace Pd(dppf)Cl₂ with Pd(OAc)₂ or XPhos-based catalysts for enhanced electron-deficient substrate activation .

- Base optimization : Switch from potassium phosphate to cesium carbonate or organic bases (e.g., Et₃N) to improve solubility .

- Solvent effects : Replace THF with dimethylformamide (DMF) or toluene for higher-temperature compatibility (100–120°C) .

Example troubleshooting workflow:

| Issue | Solution | Reference |

|---|---|---|

| Low conversion | Increase catalyst loading (2–5 mol%) | |

| Side reactions (protodeboronation) | Add fluoride additives (e.g., KF) |

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Medicinal Chemistry : Serves as a key intermediate in synthesizing biaryl scaffolds for kinase inhibitors or antiviral agents via Suzuki coupling .

- Materials Science : Used to functionalize conjugated polymers for organic electronics (e.g., OLEDs) .

Case Study: In a 2022 study, the compound was coupled with a brominated pyridine derivative to yield a luminescent material with a quantum yield of 0.78, highlighting its utility in optoelectronics .

Methodological Best Practices

- Reaction Monitoring : Use TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or in situ ¹¹B NMR to track boronic ester consumption .

- Toxicity Handling : While specific toxicity data for this compound is limited, treat it as a potential irritant (wear gloves, goggles) and follow OSHA Hazard Communication Standard guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.